molecular formula C11H12ClNO3 B1361074 Chloroacetyl-dl-phenylalanine CAS No. 7765-11-9

Chloroacetyl-dl-phenylalanine

Cat. No. B1361074
CAS RN: 7765-11-9
M. Wt: 241.67 g/mol
InChI Key: FUHGSOAURCZWCC-UHFFFAOYSA-N
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Description

Chloroacetyl-dl-phenylalanine is used as a substrate to identify, differentiate and characterize L-amino acid acylases such as A933 acylase . It may also be a donor molecule in some chloroacetylation reactions .


Synthesis Analysis

The synthesis of Chloroacetyl-dl-phenylalanine involves two steps . First, 10 grams (0.06 mole) of phenylalanine is added to 125 ml of ethyl acetate and refluxed under anhydrous conditions for one hour with 7.5 ml chloroacetyl chloride. The unreacted phenylalanine is then filtered and the excess chloroacetyl chloride and ethyl acetate are removed from the filtrate by vacuum distillation .


Molecular Structure Analysis

The empirical formula of Chloroacetyl-dl-phenylalanine is C11H12ClNO3 . Its molecular weight is 241.67 .


Chemical Reactions Analysis

Chloroacetyl-dl-phenylalanine is involved in chloroacetylation reactions . It can also be synthesized from phenylalanine using chloroacetyl chloride .


Physical And Chemical Properties Analysis

Chloroacetyl-dl-phenylalanine is a solid at 20°C .

Scientific Research Applications

Antitumor Activity

Chloroacetyl derivatives of para-substituted phenylalanines, including N-chloroacetyl-p-chloro-DL-phenylalanine, have been studied for their antitumor properties. These compounds show inhibitory activity in microbial antitumor prescreens, indicating potential for cancer treatment research. Notably, N-chloroacetyl-p-chloro-DL-phenylalanine exhibited significant growth inhibitory activity, highlighting its potential as an antitumor agent (Otani & Briley, 1981).

Biosynthesis and Metabolism Studies

Studies on DL-phenylalanine, which include derivatives like chloroacetyl-dl-phenylalanine, focus on understanding their biosynthesis and metabolic pathways. This research is vital for applications in both food and medicine. For instance, the investigation into the biosynthesis of L-phenylalanine in E. coli provided insights into optimizing phenylalanine production, which is crucial for its industrial and medical applications (Ding et al., 2016).

Enzyme Kinetics and Reaction Studies

Research involving chloroacetyl-l-phenylalanine includes the study of enzyme kinetics, such as the hydrolysis catalyzed by carboxypeptidase A. These studies are critical for understanding the specific reactions and interactions of these compounds at a molecular level, which can inform broader applications in biochemistry and pharmacology (Hommes, 1962).

Development of Diagnostic Tools

Phenylalanine and its derivatives are studied for the development of diagnostic tools and sensors. For instance, research on electrochemical sensors and biosensors for phenylalanine electroanalysis is crucial for medical diagnostics, particularly in managing conditions like phenylketonuria (Dinu & Apetrei, 2020).

Genetic and Metabolic Disorder Research

Phenylalanine derivatives are used in research related to genetic and metabolic disorders, such as phenylketonuria. This research is critical for understanding the biochemical and physiological implications of these disorders and for developing effective treatments (Mitchell, Trakadis, & Scriver, 2011).

Safety And Hazards

Chloroacetyl-dl-phenylalanine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

Research has been conducted on the biosynthesis of L-phenylalanine, a component of Chloroacetyl-dl-phenylalanine, from inexpensive aromatic precursors . This opens up the possibility of producing L-phenylalanine in a cost-effective manner .

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGSOAURCZWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetyl-dl-phenylalanine

CAS RN

7765-11-9
Record name N-(2-Chloroacetyl)phenylalanine
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Record name N-(Chloroacetyl)-3-phenyl-DL-alanine
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Record name 7765-11-9
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Record name N-(chloroacetyl)-3-phenyl-DL-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
TT Otanix, MR Briley - Journal of Pharmaceutical Sciences, 1981 - Elsevier
The chloroacetyl derivatives of four representative para-substituted phenylalanines, N-chloroacetyl-p-chloro-DL-phenylalanine, N-chloroacetyl-p-nitro-DL-phenylalanine, N a ,N p -di(…
Number of citations: 5 www.sciencedirect.com
WS Fones - The Journal of Organic Chemistry, 1952 - ACS Publications
… N-Chloroacetyl-DL-phenylalanine ethyl ester. This compound was prepared in 14% yield from the free acid by direct esterification with ethanol and anhydrous hydrogen chloride, …
Number of citations: 13 pubs.acs.org
JC Sheehan, WE Duggins - Journal of the American Chemical …, 1950 - ACS Publications
… N-Trichloroacetyl-DL-phenylalanine (VII) has been synthesized … Similarly, N-dichloroacetyl-DL-phenylalanine afforded a … However, N-chloroacetyl-DL-phenylalanine rearranges readily …
Number of citations: 16 pubs.acs.org
PJ Fodor, VE Price, JP Greenstein - Journal of Biological Chemistry, 1949 - Elsevier
… In the case of certain pairs of analogous compounds, such as chloroacetyl-DL-phenylalanine and chloroacetyldehydrophenylalanine, the L form of the saturated peptide was rapidly …
Number of citations: 21 www.sciencedirect.com
H Goldenberg, V Goldenberg, AD McLaren - Biochimica et Biophysica Acta, 1951 - Elsevier
… L-Phenylalanine ethyl ester, L-tyrosine ethyl ester, acetyl-DL-phenylalanine ethyl ester, acetyl-DL-phenylalanine thio ethyl ester, and chloroacetyl-DL-phenylalanine ethyl ester are …
Number of citations: 13 www.sciencedirect.com
OM Friedman, AM Rutenburg - Journal of the American Chemical …, 1950 - ACS Publications
… of chloroacetyl-DL-phenylalanine prepared according to Leuchs and Suzuki9 10and 35 mg. of Nal131 (one to two millicuries activity)78 in 5 cc. …
Number of citations: 3 pubs.acs.org
YJ Kim - 1965 - search.proquest.com
… (0.01 mole) of N-chloroacetyl-DLphenylalanine was suspended in 50 ml. of water, 2 N lithium hydroxide was added to dissolve the compound at pH 7-7. 2, and finally water was added …
Number of citations: 0 search.proquest.com
FW Dunn, JM Ravel, W Shive - Journal of Biological Chemistry, 1956 - Elsevier
Results Approximately equal activities are obtained with 8-2thienyl-nn-alanine, glycyl-P-2thienyl-nn-alanine, and/3-2-thienyl-nn-alanylglycine in inhibiting growth of E. coli 9723 in an …
Number of citations: 40 www.sciencedirect.com
M Alton, JP Greenstein - Biol. Chem, 1948 - academic.oup.com
… in fresh, aqueous, rat-tissue extracts were determined for glycyl-d/-alanine„ glycy1-0phenylalanine, chloroacetyl-dl-alanine, acetyl-di-alanine, and chloroacetyl-dl-phenylalanine, and …
Number of citations: 0 academic.oup.com
H Goldenberg, AD McLaren - Journal of the American Chemical …, 1951 - ACS Publications
… from its loss in ability to hydrolyze casein, L-phenylalaninamide (PA), glycyl-L-phenylalaninamide (GPA), L-phenyl alanine ethyl ester (PEE) and chloroacetyl-DLphenylalanine ethyl …
Number of citations: 26 pubs.acs.org

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